4-Phenyl-1H-imidazol-2-amine hemisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-phenyl-1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H9N3.H2O4S/c2*10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-6H,(H3,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBUFFJHIDCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)N.C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to the Basic Properties of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

Foreword: The Significance of Basicity in Drug Development

In the landscape of medicinal chemistry, the acid-base properties of a molecule, quantified by its pKa, are a cornerstone of its developability profile. The ionization state of a drug profoundly influences its absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] For ionizable molecules, which constitute the majority of pharmaceuticals, the pKa dictates solubility, membrane permeability, and interactions with biological targets.[3] This guide provides an in-depth analysis of the basic properties of 4-Phenyl-1H-imidazol-2-amine Hemisulfate, a compound built upon the 2-aminoimidazole scaffold—a privileged structure in modern drug discovery.[4][5] Our focus will be on the structural determinants of its basicity and the rigorous experimental methodologies required for its precise characterization.

Structural Deconstruction and Physicochemical Properties

4-Phenyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the C4 position and an amino group at the C2 position. It is commonly supplied as a hemisulfate salt, which enhances its stability and aqueous solubility.

The 2-Aminoimidazole Core: A Guanidine Analogue

The basicity of this molecule is primarily derived from the 2-aminoimidazole core. This moiety contains three nitrogen atoms, but their contributions to the overall basicity are not equal.

-

N1 (Pyrrole-like Nitrogen): The lone pair of electrons on this nitrogen is integral to the imidazole ring's aromatic sextet.[6] Consequently, it is delocalized and not available for protonation, rendering this position essentially non-basic.

-

N3 (Pyridine-like Nitrogen): This sp²-hybridized nitrogen has its lone pair located in an orbital perpendicular to the aromatic system, making it available for protonation.[7]

-

Exocyclic Amino Group (at C2): This nitrogen's lone pair can also accept a proton.

Crucially, the N3 and the exocyclic amino group do not act independently. They form a guanidine-like system (N=C(N)-N), which is a very strong organic base. Protonation occurs in a manner that allows the resulting positive charge to be delocalized across all three atoms of this system, significantly stabilizing the conjugate acid. This resonance stabilization is the primary reason for the pronounced basicity of 2-aminoimidazoles.[8] The electron-donating effect of the amino group via resonance increases the electron density in the ring, further enhancing the basicity of the N3 nitrogen compared to unsubstituted imidazole.[8]

Influence of the Phenyl Substituent

The phenyl group at the C4 position exerts a mild electron-withdrawing inductive effect, which can slightly decrease the basicity of the imidazole ring by pulling electron density away from the nitrogen atoms. However, this effect is generally modest compared to the powerful charge delocalization of the guanidinium-like system.

The Hemisulfate Salt Form

The compound is supplied as a hemisulfate, meaning two molecules of the 4-phenyl-1H-imidazol-2-amine base associate with one molecule of sulfuric acid (H₂SO₄). This acidic salt form ensures that the compound is fully protonated, improving its solid-state stability and handling properties. In solution, it will dissociate into the protonated 2-aminoimidazolium cation and sulfate anions.

Summary of Physicochemical Data

| Property | 4-Phenyl-1H-imidazol-2-amine (Free Base) | This compound |

| CAS Number | 6775-40-2[9] | 160072-56-0[10] |

| Molecular Formula | C₉H₉N₃[9] | C₁₈H₂₀N₆O₄S[10] |

| Molecular Weight | 159.19 g/mol [9] | 416.45 g/mol [10] |

| Appearance | Solid | Solid[11] |

| Predicted pKa | The pKa of the conjugate acid is expected to be significantly higher than that of imidazole (pKa ≈ 7) due to the guanidine-like resonance.[7][8] Precise experimental determination is necessary. | Not applicable (Salt form) |

Visualizing the Acid-Base Equilibrium

The protonation of 4-phenyl-1H-imidazol-2-amine is best understood visually. The positive charge of the conjugate acid is delocalized across the N3 nitrogen and the exocyclic amino group.

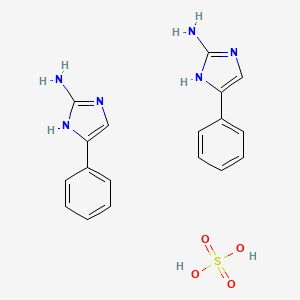

Caption: Acid-base equilibrium of 4-Phenyl-1H-imidazol-2-amine.

Experimental Determination of pKa: A Field-Proven Protocol

The most reliable method for determining the pKa of a compound like 4-Phenyl-1H-imidazol-2-amine is potentiometric titration.[12][13] This high-precision technique involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[14]

Rationale for Method Selection

Potentiometric titration is chosen for its accuracy and direct measurement of pH changes.[15] It provides a complete titration curve, which can reveal the presence of multiple ionization constants if they exist. For a compound supplied as a salt of a weak base, a "back-titration" approach is optimal. The analysis begins at a high pH to ensure the compound is in its free base form, followed by titration with a standardized acid. However, given the hemisulfate salt, a forward titration from an acidic starting point with a standardized base is also a robust approach. The protocol below details the titration of the salt with a strong base.

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

A. Reagents and Equipment

-

This compound

-

Deionized water (carbonate-free)

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Potassium Chloride (KCl)

-

Standard pH Buffers (pH 4.00, 7.00, 10.00)

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Nitrogen gas source

B. Protocol

-

Preparation of Solutions:

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration. This is critical as pKa values can be influenced by the ionic environment.[14]

-

Accurately weigh a quantity of this compound and dissolve it in a known volume of deionized water to achieve a final concentration of approximately 1 mM.[15] Gentle warming or sonication may be used if solubility is an issue. Note that sparingly soluble compounds may require a co-solvent like methanol, but this will yield an apparent pKa (pKa') specific to that solvent system.[12]

-

-

Instrument Calibration:

-

Calibrate the pH meter using the standard buffers (pH 4, 7, and 10) according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water and blotted dry between buffers. Accurate calibration is paramount for precise pH measurements.[14]

-

-

Titration Setup:

-

Pipette a known volume (e.g., 20 mL) of the 1 mM analyte solution into the titration vessel.

-

Add a sufficient volume of the 0.15 M KCl solution to maintain ionic strength.

-

Place a magnetic stir bar in the vessel and begin gentle, constant stirring.

-

Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.

-

Begin purging the solution with a gentle stream of nitrogen gas. This displaces dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of a base.[12][14] Allow the system to equilibrate for 5-10 minutes.

-

-

Titration Procedure:

-

Record the initial pH of the solution. Since the starting material is a salt with a strong acid, the initial pH will be acidic.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the exact volume added and the corresponding pH.

-

Continue this process, decreasing the increment size as you approach the equivalence point (where the pH changes most rapidly), until the pH reaches a stable value in the high basic range (e.g., pH 12-12.5).[15]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

The pKa is the pH at the half-equivalence point. For a titration of a weak base's salt with a strong base, this is the point of maximum buffer capacity, identified as the inflection point on the sigmoid curve.[13]

-

To determine this point with high precision, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH value on the original titration curve corresponding to half of this equivalence volume.

-

-

Validation:

-

To ensure the reliability of the result, perform a minimum of three separate titrations.[15]

-

Calculate the average pKa value and the standard deviation. A low standard deviation provides confidence in the determined value.

-

Alternative Method: UV-Vis Spectrophotometry

For compounds possessing a chromophore whose absorbance spectrum changes upon ionization, UV-Vis spectrophotometry offers an excellent alternative for pKa determination.[12] This method is particularly useful for sparingly soluble compounds or when only small amounts of material are available.[16]

The procedure involves preparing a series of solutions of the compound at a constant concentration in buffers of varying, precisely known pH values.[17] The absorbance is measured at a wavelength where the protonated and deprotonated species have different molar absorptivities.[18] A plot of absorbance versus pH yields a sigmoidal curve, from which the pKa can be calculated as the pH at the inflection point.[1]

Conclusion for the Research Professional

A thorough understanding and precise experimental determination of the basicity of this compound are indispensable for its successful development as a potential therapeutic agent. The guanidine-like resonance within its 2-aminoimidazole core confers significant basicity, a property that will govern its behavior in physiological environments. The potentiometric titration protocol detailed herein provides a robust, field-proven framework for accurately quantifying its pKa. This critical physicochemical parameter will enable researchers to build predictive models for solubility, membrane transport, and formulation strategies, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Popović, G., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

Wang, F., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

-

Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Magedov, I.V., et al. (2007). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

-

Pharma Education. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry. [Link]

-

Request PDF. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

-

ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Ishihama, Y., et al. (2001). Determination of pKa values of basic new drug substances by CE. [Link]

-

ChemBK. 4-phenyl-1H-Imidazol-2-amine. [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC, NIH. [Link]

-

YouTube. (2019). Comparing Basicity of Imidazole, Phenylamine and Amide. [Link]

-

PubChem, NIH. 2-Aminoimidazole. [Link]

-

Al-Ostath, R., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. [Link]

-

Autech Industry Co.,Limited. This compound, 95% Purity, C18H20N6O4S, 10 grams. [Link]

-

Home Sunshine Pharma. (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. [Link]

-

Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. [Link]

-

PubChem. 4-Phenylimidazole. [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

-

de Oliveira, C.S.A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Al-Ostath, R., et al. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chembk.com [chembk.com]

- 10. 160072-56-0|this compound|BLD Pharm [bldpharm.com]

- 11. calpaclab.com [calpaclab.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. apps.dtic.mil [apps.dtic.mil]

4-Phenyl-1H-imidazol-2-amine hemisulfate CAS number 160072-56-0

An In-Depth Technical Guide to 4-Phenyl-1H-imidazol-2-amine Hemisulfate (CAS 160072-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 160072-56-0), a representative of the highly significant 2-aminoimidazole chemical scaffold. The 2-aminoimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and its ability to serve as a versatile pharmacophore for a wide array of biological targets.[1][2] This document synthesizes critical information on the compound's synthesis, physicochemical properties, safety considerations, potential pharmacological applications, and analytical methodologies. By integrating field-proven insights and detailed protocols, this guide serves as a vital resource for researchers leveraging this scaffold in drug discovery and development programs.

The 2-Amino-4-phenylimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring system is a fundamental building block in numerous bioactive molecules, including the essential amino acid histidine.[3] The 2-aminoimidazole variant, in particular, has garnered immense interest from the scientific community for its remarkable versatility and wide spectrum of biological activities. Derivatives of this core structure have been successfully developed as anti-bacterial, anti-fungal, anti-viral, anti-inflammatory, and anti-cancer agents.[1][2]

The strategic placement of a phenyl group at the 4-position and an amine at the 2-position creates a molecule with a unique electronic and steric profile, enabling it to interact with a diverse range of protein targets. This inherent promiscuity is not a drawback but rather a key advantage, allowing for the development of potent and selective ligands through targeted chemical modification. Research has demonstrated that this scaffold can be tailored to target G-protein coupled receptors (GPCRs), enzymes, and ion channels, making it a valuable starting point for drug discovery campaigns against numerous diseases.[4][5][6][7] 4-Phenyl-1H-imidazol-2-amine, available as its hemisulfate salt for improved stability and handling, represents a foundational intermediate for accessing this rich chemical space.

Physicochemical Properties and Safety

While specific, verified physicochemical data for the hemisulfate salt (CAS 160072-56-0) is not extensively documented in publicly available literature, the properties of the core imidazole structure and related analogs can provide valuable guidance.

Table 1: General Physicochemical and Safety Data for Related Imidazole Compounds

| Property | Value / Information | Source |

|---|---|---|

| Appearance | Typically a white to yellow solid. | [8] |

| Molecular Formula | C₉H₉N₃ · 0.5 H₂SO₄ | - |

| Molecular Weight | 208.25 g/mol | - |

| Boiling Point | ~255 - 256 °C (for imidazole base) | [8] |

| Melting Point | 86 - 90 °C (for imidazole base) | [8] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | General chemical principles |

| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of damaging fertility or the unborn child. |[8][9][10] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are synthesized from safety data sheets for structurally related imidazole compounds and represent best practices for laboratory handling.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9][11]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

-

Skin Contact: Remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. A physician should be consulted.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9][10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

Synthesis and Manufacturing Strategy

A robust and scalable synthetic route is paramount for the successful application of any chemical intermediate. The most common and efficient strategy for constructing the 2-amino-4-phenylimidazole core involves the cyclocondensation of an α-haloketone with a guanidine derivative.

Retrosynthetic Analysis and Workflow

The synthesis can be logically disconnected to two primary starting materials: 2-bromo-1-phenylethanone (an α-haloketone) and a protected guanidine. Using a protected guanidine, such as acetylguanidine, is a critical experimental choice. Unprotected guanidine can lead to the formation of significant by-products, including imidazo[1,2-a]imidazoles, which complicates purification and severely reduces the yield of the desired product.[1] The subsequent hydrolysis of the acetyl protecting group unmasks the 2-amino functionality, which can then be protonated with sulfuric acid to yield the final hemisulfate salt.

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthetic Protocol

The following protocol is adapted from a validated, large-scale synthesis of a closely related analog and serves as a reliable method for producing the core amine.[1][2]

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Cyclization)

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge Reagents: Add acetylguanidine (2.0 equivalents) and N,N-Dimethylformamide (DMF, ~4 volumes) to the flask.

-

Controlled Addition: Cool the mixture in a water bath. Prepare a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in DMF (~1 volume). Add this solution dropwise to the acetylguanidine mixture over approximately 4 hours, ensuring the internal temperature is maintained below 30 °C.

-

Causality Insight: The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of the 2,6-diphenyl-1H-imidazo[1,2-a]imidazole by-product.[1]

-

-

Reaction Monitoring: Stir the reaction at room temperature for an additional 3.5 hours. Monitor the reaction completion by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (20:1).

-

Isolation: Upon completion, a white solid will precipitate. Collect the solid by filtration, wash thoroughly with dichloromethane and then water to remove unreacted starting materials and DMF.

-

Drying: Dry the resulting white solid under vacuum to yield N-(4-phenyl-1H-imidazol-2-yl)acetamide.

Step 2: Synthesis of 4-Phenyl-1H-imidazol-2-amine (Hydrolysis)

-

Setup: In a flask equipped with a reflux condenser, add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from Step 1.

-

Hydrolysis: Add 6 M aqueous hydrochloric acid (~5 volumes) and heat the mixture to 80-90 °C for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to >12 with a concentrated NaOH solution while cooling in an ice bath.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, 4-Phenyl-1H-imidazol-2-amine.

Step 3: Formation of this compound (Salt Formation)

-

Dissolution: Dissolve the free base from Step 2 in a suitable solvent such as isopropanol or ethanol.

-

Acidification: Slowly add a solution of sulfuric acid (0.5 equivalents) in the same solvent.

-

Precipitation & Isolation: The hemisulfate salt will precipitate out of the solution. Stir for a period to ensure complete precipitation, then collect the solid by filtration.

-

Drying: Wash the filter cake with a small amount of cold solvent and dry under vacuum to obtain the final product.

Pharmacological Profile and Potential Applications

The true value of the 4-Phenyl-1H-imidazol-2-amine scaffold lies in its demonstrated ability to interact with a multitude of high-value biological targets implicated in human disease.

Table 2: Documented Biological Targets for the Imidazole Scaffold

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| GPCRs | Dopamine D₂ / Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors | Antipsychotics / CNS Disorders | [4] |

| Histamine H₃ Receptors | CNS Disorders | [13] | |

| Enzymes | Phosphodiesterase 10A (PDE10A) | Schizophrenia / Huntington's | [5] |

| 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) | Alzheimer's Disease | [6] |

| Ion Channels | GABA-A Receptors | Anxiolytics / Sedatives |[7] |

Case Study: Targeting 17β-HSD10 in Alzheimer's Disease

A compelling application of this scaffold is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[6] 17β-HSD10 is known to bind to the amyloid-beta (Aβ) peptide, potentially exacerbating its neurotoxic effects. Inhibiting this enzyme is therefore a promising therapeutic strategy.

Rational drug design studies based on a 2-phenyl-1H-benzo[d]imidazole core (a close analog) revealed that the scaffold fits neatly into the enzyme's active site. The imidazole core can form crucial hydrogen bonds with key amino acid residues like Gln165, while the phenyl ring occupies a hydrophobic pocket.[6] This provides a clear, structure-based rationale for using 4-Phenyl-1H-imidazol-2-amine as a starting point for designing novel 17β-HSD10 inhibitors.

Caption: Proposed mechanism of action for a 17β-HSD10 inhibitor in Alzheimer's Disease.

Analytical and Quality Control Methodologies

Rigorous analytical control is essential to ensure the purity, identity, and stability of the compound. A multi-pronged approach combining chromatography and spectroscopy is standard practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and quantifying the compound in various matrices. For imidazole compounds that may lack a strong chromophore for UV detection at low concentrations, a pre-column derivatization strategy can be employed.

Exemplar Protocol: HPLC-UV Analysis with Dabsyl Derivatization

This protocol is based on a validated method for analyzing 1H-4-substituted imidazoles in biological samples and is highly adaptable.[13]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). For biological samples (plasma, tissue homogenate), perform a protein precipitation step followed by solid-phase extraction (SPE) to clean and concentrate the analyte.

-

Derivatization:

-

To an aliquot of the sample or standard, add a solution of 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) in acetonitrile.

-

Add a buffering agent (e.g., sodium bicarbonate buffer) to maintain alkaline pH, which is optimal for the reaction.

-

Heat the mixture (e.g., 70 °C for 15 minutes) to drive the reaction to completion. The dabsyl group attaches to the primary amine, yielding a brightly colored derivative with strong UV absorbance.

-

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Acetonitrile and (B) an aqueous buffer (e.g., acetate buffer).

-

Detection: UV-Vis detector set to the absorbance maximum of the dabsyl derivative (~436 nm).

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in unknown samples. The lower limit of quantification (LLOQ) can reach the low ng/mL range with this method.[13]

-

Caption: Workflow for the quantitative analysis of 4-Phenyl-1H-imidazol-2-amine via HPLC.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the lone proton on the imidazole ring, and exchangeable protons for the amino group.[1]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base, typically showing a prominent [M+H]⁺ ion.[1]

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its robust synthesis and the proven track record of the 2-aminoimidazole scaffold make it an exceptionally valuable tool for drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for researchers to handle, synthesize, analyze, and strategically deploy this compound in their research programs.

Future work should focus on expanding the library of derivatives based on this core and screening them against diverse biological target classes. Exploring its potential in areas beyond pharmaceuticals, such as in the development of novel materials or as a ligand in coordination chemistry, could also yield exciting discoveries.

References

-

Fisher Scientific. (2025). Safety Data Sheet - 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. [Link]

-

Kovalenko, S. et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

-

Zhou, Q. et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

-

Morgan, T. K. Jr. et al. (1990). Synthesis and Pharmacological Studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- Yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a Novel Antiarrhythmic Agent With Class II and Class III Activities. PubMed. [Link]

-

Yilmaz, F. et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. [Link]

-

Zhou, Q. et al. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

-

Gnanasam, G. et al. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. [Link]

-

Di Pietro, O. et al. (2003). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed. [Link]

-

Hu, E. et al. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link]

-

Jana, A. et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. National Institutes of Health. [Link]

-

Lord, E. C. et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health. [Link]

-

Korte, D. S. et al. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. PubMed. [Link]

-

Zhang, Y. et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

Gioia, C. et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Phenyl-1H-imidazol-2-amine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Phenyl-1H-imidazol-2-amine hemisulfate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for the hemisulfate salt is limited in publicly accessible literature, this document synthesizes information from closely related analogs and theoretical predictions to offer a detailed understanding of its structural and physicochemical properties. The guide covers the synthesis of the core imidazole structure, spectroscopic characterization, the influence of the hemisulfate salt form, and potential biological significance. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminoimidazole scaffold.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The 2-aminoimidazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, exhibiting antibacterial, antifungal, and antiviral properties.[2] Derivatives of this structure are also being explored for the treatment of cancer, diabetes, and inflammatory diseases.[2] The subject of this guide, 4-Phenyl-1H-imidazol-2-amine, combines this potent pharmacophore with a phenyl substituent, a common feature in many drug molecules that can influence binding affinity and pharmacokinetic properties. The hemisulfate salt form suggests its potential development as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, we can infer its key structural features from related compounds and computational predictions.

The 4-Phenyl-1H-imidazol-2-amine Core

The core of the molecule consists of a five-membered imidazole ring with a phenyl group at the 4-position and an amine group at the 2-position.

Predicted Physicochemical Properties of 4-Phenyl-1H-imidazol-2-amine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [3] |

| Molar Mass | 159.19 g/mol | [3] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3] |

| Melting Point | 245 °C (in ethanol) | [3] |

| Boiling Point (Predicted) | 421.3 ± 38.0 °C | [3] |

The Role of the Hemisulfate Salt

The "hemisulfate" designation indicates that two molecules of 4-Phenyl-1H-imidazol-2-amine associate with one molecule of sulfuric acid (H₂SO₄). The basic nitrogen atoms of the imidazole ring and/or the 2-amino group are protonated, forming a salt with the sulfate anion.

Significance of the Hemisulfate Salt Form:

-

Enhanced Solubility: Salt formation is a widely used technique to increase the aqueous solubility of a drug, which can, in turn, improve its bioavailability.

-

Improved Stability: The salt form can lead to a more stable crystalline lattice, protecting the active molecule from degradation due to factors like humidity and temperature.

-

Modified Dissolution Rate: The choice of salt can significantly impact the dissolution rate of the drug in vivo, allowing for tailored drug release profiles.

The formation of the hemisulfate salt will alter the physicochemical properties of the parent compound, such as its melting point, solubility, and spectroscopic characteristics.

Caption: General structure of 4-Phenyl-1H-imidazol-2-amine with potential protonation sites for hemisulfate salt formation.

Synthesis and Characterization

While a specific protocol for the hemisulfate salt is not detailed in the available literature, the synthesis of the 4-Phenyl-1H-imidazol-2-amine core can be achieved through established methods for 2-aminoimidazole synthesis.

General Synthetic Approach

A common and effective method for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with a guanidine derivative.[4]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Imidazole Core

The following is a generalized protocol based on the synthesis of similar compounds.[4]

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide

-

To a stirred solution of acetylguanidine in a suitable solvent (e.g., DMF), slowly add a solution of 2-bromo-1-phenylethan-1-one at a controlled temperature.

-

Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate, N-(4-phenyl-1H-imidazol-2-yl)acetamide, is collected by filtration, washed, and dried.

Step 2: Hydrolysis to 4-Phenyl-1H-imidazol-2-amine

-

The N-(4-phenyl-1H-imidazol-2-yl)acetamide is then subjected to hydrolysis, typically by heating in the presence of a strong acid (e.g., HCl).

-

After the reaction is complete, the solution is cooled and neutralized with a base to precipitate the free base, 4-Phenyl-1H-imidazol-2-amine.

-

The product is then filtered, washed, and can be purified by recrystallization.

Step 3: Formation of the Hemisulfate Salt

-

The purified 4-Phenyl-1H-imidazol-2-amine is dissolved in a suitable solvent.

-

A stoichiometric amount (0.5 equivalents) of sulfuric acid is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Characterization (Predicted)

Based on data from related compounds, the following spectroscopic characteristics can be anticipated for 4-Phenyl-1H-imidazol-2-amine.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, the imidazole ring, and the amine group. The chemical shifts of the imidazole and amine protons will be sensitive to the solvent and protonation state.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and imidazole rings. The C2 carbon, bonded to the amino group, is expected to have a characteristic chemical shift.[5][6]

-

FTIR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations of the imidazole and phenyl rings. The presence of the sulfate ion in the hemisulfate salt will introduce strong absorption bands in the 1100-1200 cm⁻¹ region.[7][8]

-

Mass Spectrometry: The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight (159.19 g/mol ).[9]

Potential Biological Activity and Applications

The 2-aminoimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Phenyl-substituted imidazoles have also demonstrated significant therapeutic potential.

-

Antimicrobial Activity: Many benzimidazole derivatives, which are structurally related to phenylimidazoles, have shown potent antibacterial and antifungal activity.[4][9]

-

Anticancer Properties: Several studies have reported the anticancer activity of imidazole derivatives, suggesting that 4-Phenyl-1H-imidazol-2-amine could be a candidate for further investigation in oncology.[10]

-

Enzyme Inhibition: The imidazole ring can act as a ligand for metal ions in enzyme active sites, and derivatives have been developed as enzyme inhibitors.

The specific biological activity of this compound would require dedicated in vitro and in vivo studies.

Conclusion

References

-

ChemBK. 4-phenyl-1H-Imidazol-2-amine - Physico-chemical Properties. Available from: [Link]

-

Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. Available from: [Link]

-

Liang, Y., et al. (2023). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]

-

Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. Available from: [Link]

-

Gao, S., & Duan, C. (2012). 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2618. Available from: [Link]

-

Patel, A. B., et al. (2015). Synthesis and Biological Evaluation of Novel 4-[4-(1H-Benzimidazol-2ylmethoxy) phenyl]-6-(Substituted Phenyl) Pyrimidin-2-Amine as a Potent Antimicrobial. ResearchGate. Available from: [Link]

-

Al-blewi, F. F., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Available from: [Link]

-

Krasowska, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Available from: [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: A review. European journal of medicinal chemistry, 53, 302-34. Available from: [Link]

-

NIST. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST WebBook. Available from: [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Available from: [Link]

-

Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. Available from: [Link]

-

PubChem. 4-Phenylimidazole. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Available from: [Link]

-

Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. Available from: [Link]

-

Scordinou, A., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]

-

McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health. Available from: [Link]

-

McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate. Available from: [Link]

-

Sharma, P., et al. (2013). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Available from: [Link]

-

Acar, Ç., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Available from: [Link]

-

MDPI. (2023). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Available from: [Link]

-

Thangamani, J., et al. (2024). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. National Institutes of Health. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-Phenyl-1H-imidazol-2-amine hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Phenyl-1H-imidazol-2-amine hemisulfate, a critical parameter influencing its developability as a potential therapeutic agent. Recognizing the pivotal role of solubility in drug absorption, bioavailability, and formulation design, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical characteristics of the parent molecule, the strategic rationale for utilizing a hemisulfate salt form, and detailed methodologies for determining both kinetic and thermodynamic solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to thoroughly characterize the solubility of this promising imidazole derivative.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's therapeutic efficacy and developability.[1][2][3] A drug must be in a dissolved state to be absorbed from its site of administration, particularly for oral dosage forms, which are the most common and preferred route of administration.[4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially compromising clinical outcomes.[4]

To address this potential liability, the hemisulfate salt form of 4-Phenyl-1H-imidazol-2-amine has been synthesized. The formation of salts is a widely employed and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble ionizable drugs.[3][9] Amine functional groups, being basic, readily react with acids to form salts that are typically more water-soluble than the corresponding free base.[4][9] This guide will therefore focus on the comprehensive characterization of the solubility profile of this compound.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The aqueous solubility of an ionizable compound like this compound is not a single value but rather a function of the solution's pH. This pH-dependent solubility is governed by the compound's pKa, the ionization constant of the acidic or basic functional groups.

The Role of pKa in pH-Dependent Solubility

At a pH below the pKa, the ionized form predominates, which is generally more water-soluble due to its charge and ability to interact favorably with polar water molecules.[12] Conversely, at a pH above the pKa, the non-ionized form is the major species, which is typically less soluble. This relationship gives rise to a characteristic pH-solubility profile for a basic drug, with higher solubility at lower pH values.

The Impact of the Hemisulfate Counter-ion

The selection of a suitable counter-ion is a critical step in salt formation. The hemisulfate salt is formed by the reaction of two molecules of the basic drug with one molecule of sulfuric acid. Sulfuric acid is a strong acid with two pKa values, the first being very low and the second around 2.0. The use of a strong acid ensures that the resulting salt is fully ionized.

The hemisulfate salt is expected to significantly enhance the aqueous solubility of 4-Phenyl-1H-imidazol-2-amine compared to its free base. The presence of the charged sulfate ion and the protonated amine contributes to the overall polarity of the salt, promoting its dissolution in water.[12] It is important to note that the solubility of the salt can be influenced by the common ion effect. At very low pH, an excess of sulfate ions from other sources could potentially decrease the solubility of the hemisulfate salt.

Experimental Determination of Solubility

A comprehensive understanding of the solubility profile of this compound requires the experimental determination of both its kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the compound's behavior in solution.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is widely used in early drug discovery for high-throughput screening of large numbers of compounds. It provides an estimate of a compound's propensity to precipitate under non-equilibrium conditions, which can be indicative of potential issues in in vitro assays.

This protocol outlines a general procedure for determining kinetic solubility using a plate-based method with UV/Vis spectrophotometric detection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Microplate reader with UV/Vis capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Assessment: After incubation, visually inspect the wells for any precipitate.

-

Quantification: Measure the absorbance of the solutions in each well using a microplate reader at the wavelength of maximum absorbance (λmax) for 4-Phenyl-1H-imidazol-2-amine. The λmax should be predetermined by scanning a dilute solution of the compound.

-

Data Analysis: Compare the absorbance of the test wells to a standard curve prepared by diluting the stock solution in a solvent system that ensures complete solubility (e.g., 50% acetonitrile/water). The kinetic solubility is the highest concentration at which the measured absorbance corresponds to the expected concentration, indicating no precipitation has occurred.

Causality Behind Experimental Choices:

-

DMSO as the stock solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.

-

Low final DMSO concentration: A low final concentration of DMSO (typically ≤1%) is crucial to minimize its co-solvent effects on the aqueous solubility measurement.

-

Incubation time: A 2-hour incubation is a standard practice in kinetic solubility assays, allowing for the observation of precipitation under kinetically controlled conditions.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more accurate and physiologically relevant measure of solubility compared to kinetic solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

This protocol is based on the principles outlined in regulatory guidelines such as those from the ICH.

Materials:

-

This compound (solid powder)

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set at 37 °C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification by HPLC: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) and detection at the compound's λmax.[6]

-

Data Analysis: Calculate the solubility in mg/mL or µM by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

Causality Behind Experimental Choices:

-

Use of solid powder: Starting with the solid material ensures that the measurement reflects the true equilibrium between the dissolved and undissolved states.

-

Prolonged equilibration time: 24-48 hours of agitation is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Temperature control at 37 °C: This temperature is chosen to mimic physiological conditions in the human body.

-

HPLC for quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of buffer components or impurities.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Solubility Data

| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | [Example Data] | [Example Data] |

| Thermodynamic | 1.2 | 37 | [Example Data] | [Example Data] |

| Thermodynamic | 4.5 | 37 | [Example Data] | [Example Data] |

| Thermodynamic | 6.8 | 37 | [Example Data] | [Example Data] |

| Thermodynamic | 7.4 | 37 | [Example Data] | [Example Data] |

pH-Solubility Profile

A plot of the thermodynamic solubility as a function of pH is essential for understanding the compound's behavior in the gastrointestinal tract. For this compound, a basic compound, the solubility is expected to be highest at low pH and decrease as the pH increases.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9][10][12][13][14][15] The solubility classification is based on the highest single therapeutic dose. A drug is considered "highly soluble" if the highest dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10][12][13][14][15] Determining the thermodynamic solubility of this compound across this pH range is crucial for its BCS classification, which in turn can guide formulation strategies and regulatory submissions.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. A thorough characterization of both kinetic and thermodynamic solubility is paramount for the successful development of this compound. The provided protocols, rooted in established scientific principles and regulatory guidance, offer a robust starting point for these critical investigations.

Future work should focus on obtaining precise experimental data for the solubility and pKa of this compound. This data will enable a more accurate prediction of its in vivo performance and inform the development of an optimized and bioavailable drug product. Furthermore, understanding the solid-state properties of the hemisulfate salt, such as its crystallinity and polymorphism, will be essential for ensuring consistent solubility and stability throughout the drug development lifecycle.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ChemBK. (n.d.). 4-phenyl-1H-Imidazol-2-amine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1H-Imidazol-4-amine, 1-phenyl-. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved from [Link]

-

GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Journal of Chemical Research. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

-

Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylimidazole. Retrieved from [Link]

-

ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2010, February 4). Biopharmaceutics Classification System. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). The pKa Values of Some 2-Aminomidazolium Ions. Retrieved from [Link]

-

The Pharma Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. calpaclab.com [calpaclab.com]

- 15. 160072-56-0|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Discovery, Synthesis, and Therapeutic Landscape of 4-Phenyl-1H-imidazol-2-amine Compounds

Abstract

The 4-phenyl-1H-imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] This technical guide provides an in-depth exploration of this important heterocyclic motif, designed for researchers, scientists, and professionals in drug development. We trace the historical origins from the foundational discovery of the imidazole ring in the 19th century to the evolution of sophisticated, modern synthetic methodologies. The guide details key experimental protocols, explains the causal chemistry behind synthetic choices, and surveys the diverse therapeutic applications, from anticancer to antimicrobial agents, that have established this compound class as a cornerstone of pharmaceutical research.

The Genesis of the Imidazole Ring: The Debus-Radziszewski Synthesis

The story of the 4-phenyl-1H-imidazol-2-amine core begins with the discovery of its parent ring system, imidazole. Originally named "glyoxaline," imidazole was first synthesized by Heinrich Debus in 1858.[2][3] This pioneering work was later expanded and more fully developed by Bronisław Radziszewski starting in 1882, leading to the reaction being named the Debus-Radziszewski imidazole synthesis.[4][5][6]

Core Mechanism

This synthesis is a classic example of a multi-component reaction, valued for its ability to construct the imidazole ring in a single step from simple precursors.[4][6] The reaction condenses a 1,2-dicarbonyl compound (e.g., glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[7] The generally accepted, albeit not definitively proven, mechanism proceeds in two main stages:

-

Diimine Formation: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: This diimine then condenses with the aldehyde, followed by aromatization to yield the final imidazole product.[4][6][8]

While historically significant and still used for commercial production of some imidazoles, the classical Debus-Radziszewski reaction often suffers from low yields and the formation of side products.[7]

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Modern Synthetic Routes to 4-Phenyl-1H-imidazol-2-amine

The need for higher yields, greater purity, and more efficient processes has driven the development of numerous modern synthetic strategies. For the specific synthesis of 2-aminoimidazoles, the reaction of α-haloketones with guanidine derivatives has become a particularly effective and widely adopted pathway.

The α-Haloketone and Guanidine Condensation Pathway

This method offers a more direct and regioselective route to 2-aminoimidazoles. The synthesis typically involves the reaction of a substituted α-haloketone, such as 2-bromo-1-phenylethan-1-one, with a guanidine-containing reagent. The use of acetylguanidine, for instance, leads to a 2-acetamidoimidazole intermediate, which can then be hydrolyzed to the desired 2-aminoimidazole.[9] This approach is often preferred as it avoids some of the self-condensation and side reactions common in the multi-component Debus-Radziszewski method.

Optimization and Catalysis

To address the limitations of classical syntheses, modern organic chemistry has introduced several key improvements:

-

Catalysis: A wide range of catalysts are now employed to improve reaction rates and yields. These include Lewis acids, silicotungstic acid, ionic liquids, and magnetic nanomaterials.[7][10] The catalyst lowers the activation energy of the condensation steps, allowing the reaction to proceed under milder conditions and reducing unwanted byproducts.

-

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[10] This technique dramatically reduces reaction times from hours to mere minutes by efficiently transferring energy directly to the polar reactants, leading to rapid heating and increased reaction rates.[1][10]

-

Green Chemistry Approaches: In line with sustainable practices, methodologies using environmentally friendly solvents like deep eutectic solvents (DES) or even solvent-free "neat" reaction conditions are being developed.[11][12] These methods reduce waste and avoid the use of hazardous organic solvents.

| Methodology | Key Reagents | Conditions | Typical Yield | Reference |

| Classical Radziszewski | Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | Often Poor to Moderate | [7][13] |

| Catalytic Synthesis | Benzil, Aldehyde, Ammonium Acetate | Silicotungstic Acid, Ethanol, 78°C | Up to 82% | [10] |

| Microwave-Assisted | Benzil, Aldehyde, Ammonium Acetate | Solvent-Free, Microwave Irradiation | Excellent Yields | [7] |

| α-Haloketone Route | 2-bromo-1-phenylethan-1-one, Acetylguanidine | DMF, Room Temperature | ~60% (for protected intermediate) | [1] |

| Green Synthesis | α-chloroketone, Guanidine derivative | Deep Eutectic Solvent (ChCl/urea), 80°C | Up to 91% | [12] |

Detailed Experimental Protocol: A Scalable Three-Step Synthesis

The following protocol is adapted from a reported scalable synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrating a practical and reproducible route starting from the α-haloketone pathway.[1][9]

Caption: Experimental workflow for the synthesis of 4-phenyl-1H-imidazol-2-amine.

Materials and Reagents

-

2-bromo-1-phenylethan-1-one

-

Acetylguanidine

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (6 M)

-

Sodium Hydroxide (12 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Step-by-Step Procedure

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Cyclization)

-

Equip a three-necked flask with a mechanical stirrer and add acetylguanidine (2.0 equivalents) and DMF.

-

Cool the mixture in a cold water bath.

-

Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 equivalent) in DMF dropwise over approximately 4 hours, ensuring the internal temperature remains below 30°C to control the exothermic reaction.[9]

-

After the addition is complete, stir the mixture at room temperature for another 3.5 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, a white solid will precipitate. Isolate the product via filtration and wash with an appropriate solvent to yield the acetamide-protected intermediate.

Step 2: Synthesis of 4-phenyl-1H-imidazol-2-amine (Hydrolysis)

-

Add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from the previous step to a reactor containing 6 M hydrochloric acid.

-

Heat the mixture to 80°C and maintain for 3 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 13 using a 12 M NaOH solution under ice-cooling to precipitate the free amine.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, 4-phenyl-1H-imidazol-2-amine.[1][9]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the chemical structure and molecular weight.

The Emergence of a Privileged Scaffold: Biological Activity

The imidazole ring is a fundamental component of many natural biomolecules, including the amino acid histidine and the purine bases of DNA.[14] This inherent biocompatibility has made its derivatives, including the 4-phenyl-1H-imidazol-2-amine core, a focal point of drug discovery. This scaffold exhibits an impressively broad range of biological activities.[2][3]

Anticancer Applications

The structural versatility of this scaffold allows it to interact with numerous targets relevant to oncology.

-

Kinase Inhibition: Derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase that drives tumor angiogenesis (the formation of new blood vessels).[15] By blocking this pathway, these compounds can starve tumors of essential nutrients and oxygen.

-

Immune Checkpoint Inhibition: The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is a promising frontier in cancer immunotherapy.[16] While a specific 4-phenyl-1H-indazole derivative was highlighted for this activity, the underlying principle of using heterocyclic scaffolds to disrupt this protein-protein interaction is highly relevant and an active area of research for imidazole-based compounds.[16][17]

Caption: Mechanism of VEGFR-2 inhibition by imidazole-based compounds.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial properties of this scaffold. Substituted 2-phenyl-1H-imidazole derivatives have been synthesized and shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14] The mechanism is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

| Compound Class | Biological Target/Activity | Therapeutic Area | Key Findings | Reference |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives | VEGFR-2 Kinase | Anticancer | Potent inhibition with IC50 values as low as 0.03 µM. | [15] |

| 4-phenyl-1H-indazole derivatives | PD-1/PD-L1 Interaction | Cancer Immunotherapy | Showed significant in vivo antitumor efficacy in a melanoma model. | [16] |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles | General Antimicrobial | Antibacterial | Demonstrated good antimicrobial potential against S. aureus and E. coli. | [14] |

| Various 2,4,5-trisubstituted imidazoles | Analgesic, Anti-inflammatory | Inflammation, Pain | Compounds showed significant activity in standard pharmacological models. | [18] |

Conclusion and Future Directions

From its foundational synthesis by Debus and Radziszewski over 150 years ago, the imidazole ring has evolved into one of the most vital heterocyclic scaffolds in medicinal chemistry. The 4-phenyl-1H-imidazol-2-amine core, in particular, continues to demonstrate remarkable versatility and therapeutic potential. The historical progression from low-yield classical reactions to highly efficient, catalyzed, and sustainable modern syntheses has unlocked access to vast chemical diversity.

Future research will likely focus on several key areas:

-

Expansion of Chemical Space: Synthesizing novel derivatives to probe new biological targets and improve selectivity and potency.

-

Advanced Drug Delivery: Developing targeted delivery systems for imidazole-based drugs to enhance efficacy and reduce side effects.

-

Sustainable Synthesis: Further refining green chemistry protocols to make the production of these valuable compounds more environmentally friendly and cost-effective.

The rich history and proven biological relevance of the 4-phenyl-1H-imidazol-2-amine scaffold ensure that it will remain a subject of intense investigation and a source of new therapeutic agents for years to come.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia.

- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd.

- Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed.